molecular formula C16H11ClN2O2S B2930857 4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1206993-63-6

4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2930857
CAS No.: 1206993-63-6
M. Wt: 330.79
InChI Key: WFVDXRWPIBGMBR-UHFFFAOYSA-N
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Description

4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a benzothiazine ring system, which is fused with a phenyl ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with a suitable amine to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to form the benzothiazine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenyl isocyanate
  • 2-chloro-4-methylphenyl isocyanate
  • 4-chloro-2-methylphenol

Uniqueness

4-(2-chloro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c1-11-6-7-14(13(17)8-11)19-10-12(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVDXRWPIBGMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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